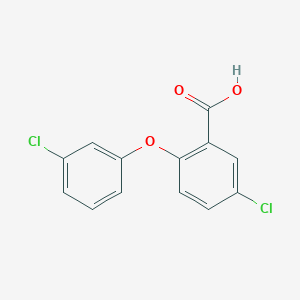

5-氯-2-(3-氯苯氧基)苯甲酸

描述

5-Chloro-2-(3-chlorophenoxy)benzoic acid is a chemical compound with the molecular formula C13H8Cl2O3 . It is a cell penetrant, potent and selective TRPM4 (Transient receptor potential melastatin member 4) inhibitor that shows not significant activity against TRPM5, TRPM7, TRPM8, TRPV1, TRPV3, TRPV6 .

Molecular Structure Analysis

The molecular structure of 5-Chloro-2-(3-chlorophenoxy)benzoic acid consists of a benzoic acid core with chlorine atoms at the 5th and 3rd positions of the phenyl ring . The average mass of the molecule is 283.107 Da, and the monoisotopic mass is 281.985046 Da .

科学研究应用

Coordination Polymers for Sensing and Photocatalysis

- Coordination Polymers : CBA can participate in coordination chemistry, forming coordination polymers. These materials have unique opto-electronic properties and find applications in sensing and photocatalysis . Researchers explore their potential in environmental remediation and energy conversion.

Safety Considerations

- Precautionary Statements : When handling 5-Chloro-2-(3-chlorophenoxy)benzoic acid, follow safety guidelines. These include precautions related to handling, storage, and protection against exposure .

作用机制

Target of Action

A similar compound, cba (4-chloro-2-[(2-chlorophenoxy)acetyl]amino)benzoic acid, is known to inhibit tmem206 , a protein that conducts chloride ions across plasma and vesicular membranes .

Mode of Action

It’s worth noting that the similar compound, cba, inhibits tmem206 at low ph .

Biochemical Pathways

Tmem206, the target of the similar compound cba, is known to contribute to acid-induced cell death in neurons, kidney, and cervical epithelial cells .

属性

IUPAC Name |

5-chloro-2-(3-chlorophenoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O3/c14-8-2-1-3-10(6-8)18-12-5-4-9(15)7-11(12)13(16)17/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDMGEYNUMSEUKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2541382.png)

![(E)-2-(2-cyano-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2541383.png)

![1-(4-ethylpiperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol dihydrochloride](/img/structure/B2541388.png)

![6-Bromo-8-fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine](/img/structure/B2541391.png)

![2-{[(4-Chloro-3-methylphenyl)amino]methyl}phenol](/img/structure/B2541392.png)

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2541401.png)

![[3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2541402.png)